3,6-Dithiaoctane

Description

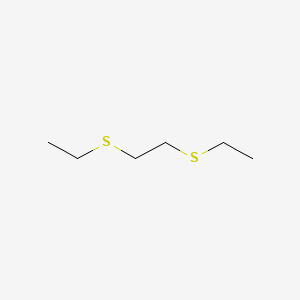

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(ethylsulfanyl)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXDVGKTBDNYRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCSCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022226 |

Source

|

| Record name | 3,6-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-75-5 |

Source

|

| Record name | 1,2-Bis(ethylthio)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dithiaoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dithiaoctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(ethylthio)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DITHIAOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07DT8QJ745 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dithiaoctane: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,6-dithiaoctane (CAS 5395-75-5), an organosulfur compound notable for its utility in coordination chemistry and materials science. We will delve into its fundamental chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, this document details validated synthetic protocols, explores its key chemical reactions with mechanistic insights, and highlights its significant applications, particularly as a bidentate sulfur ligand and a specialized catalyst poison. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile molecule.

Introduction: Understanding the Thioether Backbone

3,6-Dithiaoctane, also known as 1,2-bis(ethylthio)ethane, is a symmetrical dithioether.[1] Its structure consists of an eight-carbon equivalent chain where the carbon atoms at positions 3 and 6 are replaced by sulfur atoms. This incorporation of soft, electron-rich sulfur atoms into an aliphatic backbone is the defining feature of the molecule, imparting properties that are distinct from its all-carbon analogue, n-octane. The lone pairs of electrons on the sulfur atoms make 3,6-dithiaoctane an excellent Lewis base, predisposing it to act as a potent chelating ligand for various metal ions, particularly soft transition metals.[2] This characteristic is the cornerstone of its utility in coordination chemistry, the development of metal-selective sensors, and even its function as a catalyst deactivator.[2][3] Understanding the interplay between its simple aliphatic spacers and the reactive sulfur centers is critical to leveraging its full potential in both academic research and industrial applications.

Chemical Structure and Conformation

The molecular formula of 3,6-dithiaoctane is C6H14S2.[1] The structure can be conceptualized as a central 1,2-ethanedithio unit capped by two ethyl groups (CH3CH2-S-CH2CH2-S-CH2CH3).

-

Bonding: The molecule is characterized by single covalent bonds throughout. The C-S bond length is typically around 1.81 Å, and the C-S-C bond angle is approximately 99°, reflecting the sp3 hybridization of the sulfur atoms but with distortion due to the presence of two lone pairs.

-

Conformation: The five rotatable bonds in the structure allow for significant conformational flexibility.[1] In solution, the molecule exists as a dynamic equilibrium of various conformers. The relative orientation of the two sulfur atoms is crucial for its function as a chelating agent, with the gauche conformation of the central S-CH2-CH2-S dihedral angle being necessary to form a stable five-membered chelate ring with a metal ion.

Physicochemical and Spectroscopic Profile

The accurate identification and characterization of 3,6-dithiaoctane rely on a combination of its physical properties and spectroscopic data.

Physicochemical Properties

The key physical and chemical properties of 3,6-dithiaoctane are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 5395-75-5 | [1] |

| Molecular Formula | C6H14S2 | [1] |

| Molecular Weight | 150.30 g/mol | [1] |

| Appearance | Not specified; likely a colorless liquid | |

| Melting Point | 180.0 °C (Note: This value from a single source seems unusually high for a molecule of this size and may refer to a related compound or an error) | [2] |

| Topological Polar Surface Area | 50.6 Ų | [1] |

| XLogP3-AA | 2.3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectral features can be reliably predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We anticipate three distinct signals:

-

A triplet corresponding to the six protons of the two methyl (CH3) groups, coupled to the adjacent methylene protons.

-

A quartet corresponding to the four protons of the two methylene (S-CH2-CH3) groups, coupled to the methyl protons.

-

A singlet corresponding to the four protons of the central ethylene bridge (-S-CH2-CH2-S-), which are chemically equivalent.

-

-

¹³C NMR Spectroscopy: Due to symmetry, the ¹³C NMR spectrum should display only three signals, corresponding to the three unique carbon environments: the methyl carbons, the ethyl methylene carbons, and the central ethylene bridge carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-S stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600-800 cm⁻¹. The absence of strong absorptions for O-H, N-H, or C=O groups is a key indicator of purity.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the cleavage of C-S and C-C bonds, leading to characteristic fragments such as [CH3CH2S]+, [CH3CH2SCH2CH2]+, and others resulting from rearrangements.

Synthesis and Purification

The synthesis of 3,6-dithiaoctane is straightforward and typically involves a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. A common and reliable method is the dialkylation of ethane-1,2-dithiol.

Synthetic Workflow Diagram

Caption: Synthesis of 3,6-Dithiaoctane via dialkylation.

Detailed Experimental Protocol

Objective: To synthesize 3,6-dithiaoctane from ethane-1,2-dithiol and ethyl bromide.

Materials:

-

Ethane-1,2-dithiol (1.0 equiv)

-

Ethyl bromide (2.2 equiv)

-

Sodium hydroxide (2.2 equiv)

-

Ethanol (solvent)

-

Deionized water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide in ethanol with gentle heating until a clear solution is obtained.

-

Thiol Addition: Cool the solution to room temperature. Add ethane-1,2-dithiol dropwise via the dropping funnel. The formation of the sodium dithiolate salt may cause the solution to become cloudy.

-

Causality Insight: Using a strong base like NaOH is essential to fully deprotonate both thiol groups, creating the highly nucleophilic dithiolate anion required for the subsequent substitution reaction. Ethanol is a suitable polar protic solvent that dissolves both the ionic salt and the organic reactants.

-

-

Alkylation: Add ethyl bromide dropwise to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Causality Insight: Refluxing provides the necessary activation energy for the SN2 reaction. Using a slight excess of the alkylating agent (ethyl bromide) helps to drive the reaction towards the desired dialkylated product and minimize the formation of mono-alkylated intermediates.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will separate as an organic layer.

-

Extraction: Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

-

Causality Insight: The "salting out" process, where the crude product is poured into water, serves to remove the ethanol solvent and the inorganic salt byproduct (NaBr), which are soluble in the aqueous phase. Diethyl ether is an effective extraction solvent due to the high solubility of the nonpolar product and its immiscibility with water.

-

-

Purification: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield pure 3,6-dithiaoctane.

Key Reactions and Mechanistic Insights

The chemistry of 3,6-dithiaoctane is dominated by the reactivity of its sulfur atoms.

Coordination Chemistry and Chelation

3,6-Dithiaoctane functions as a classic bidentate "S,S" ligand. It readily forms stable five-membered chelate rings with a variety of transition metal ions, including cobalt(III), chromium, copper, and ruthenium.[2] This chelating ability is fundamental to many of its applications.

Caption: Chelation of a metal ion (Mⁿ⁺) by 3,6-dithiaoctane.

The stability of these metal complexes is a result of the "chelate effect," an entropically favorable process where one bidentate ligand displaces two monodentate ligands. This property has been utilized to develop sensors for specific metal ions; for instance, derivatives have been employed as exogenous chelators to help image labile copper pools within living cells.[2][3]

Catalyst Poisoning

In the context of catalysis, particularly with precious metal catalysts like palladium (e.g., Lindlar catalyst), 3,6-dithiaoctane and its derivatives are known catalyst poisons.[2][3] The sulfur atoms strongly and often irreversibly bind to the active sites of the metal catalyst.

This "poisoning" is a direct consequence of its powerful chelating ability. By occupying the coordination sites on the metal surface, the dithioether blocks the substrate from accessing the catalyst, thereby inhibiting or completely halting the catalytic reaction.[2] While detrimental in many processes, this property can be harnessed for beneficial purposes, such as selectively deactivating a catalyst to prevent over-hydrogenation in certain fine chemical syntheses.[2]

Applications in Research and Drug Development

The unique properties of 3,6-dithiaoctane and its derivatives have led to their use in several specialized areas.

-

Coordination Chemistry: It serves as a foundational S,S-bidentate ligand for synthesizing and studying novel metal complexes.[2] These studies are crucial for understanding metal-ligand bonding, reaction mechanisms, and the electronic properties of coordination compounds.

-

Materials Science: Thiol and dithioether compounds are widely used as crosslinking agents in polymer chemistry and as stabilizers for metal nanoparticles.[4][5] The ability of sulfur to form strong bonds with metal surfaces is leveraged to create protective layers that prevent oxidation and degradation.[5]

-

Precursor for Complex Ligands: 3,6-dithiaoctane can serve as a building block for more complex, multi-dentate ligands. For example, functional groups can be added to the terminal ethyl groups to create ligands with N2S2 or O2S2 donor sets, expanding their coordination capabilities.

-

Drug Development Context: While not a drug itself, its role as a chelator is highly relevant. Chelation therapy is a key strategy for treating heavy metal poisoning.[6] Furthermore, understanding the interaction of sulfur-containing molecules with biological metal ions is critical in drug design, as many enzymes have metal cofactors at their active sites. The principles demonstrated by 3,6-dithiaoctane's chelating action inform the design of targeted metal-binding inhibitors or drugs that modulate metal homeostasis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,6-dithiaoctane presents several hazards.

-

GHS Hazard Statements:

-

Handling Precautions:

-

Storage:

Conclusion

3,6-Dithiaoctane is a structurally simple yet chemically significant molecule. Its importance is derived almost entirely from the presence of two strategically placed sulfur atoms, which endow it with potent chelating properties. This characteristic makes it a valuable tool in coordination chemistry, a model compound for studying catalyst deactivation, and a structural motif relevant to materials science and medicinal chemistry. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively utilize this compound as a versatile building block and ligand in a wide array of scientific endeavors.

References

- Buy 3,6-Dithiaoctane | 5395-75-5 - Smolecule. (n.d.). Smolecule.

- 3,6-DITHIAOCTANE 5395-75-5 wiki - Guidechem. (n.d.). Guidechem.

- Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH) - PrepChem.com. (n.d.). PrepChem.com.

- 3,6-Dithiaoctane-1,8-dithiol|RUO - Benchchem. (n.d.). Benchchem.

- 3,6-Dithia-1,8-octanediol 97 5244-34-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 4-(Mercaptomethyl)-3,6-dithia-1,8-octanedithiol [CAS# 131538-00-6] - chemBlink. (n.d.). chemBlink.

- 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane - Echemi. (n.d.). Echemi.

- SAFETY DATA SHEET for 3,6-Dioxa-1,8-octanedithiol. (2025). TCI EUROPE N.V.

- SAFETY DATA SHEET for 1,3-Dithiane. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET for 1,8-diamino-3,6-dioxaoctane. (2025). Sigma-Aldrich.

- 3,6-DITHIAOCTANE AldrichCPR - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Types of Chelating Agents, Limitations and Utility - International Journal of Pharmacy and Biological Sciences. (n.d.). International Journal of Pharmacy and Biological Sciences.

- 3,6-DITHIAOCTANE AldrichCPR - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 3,6-Dithiaoctane | 5395-75-5 [smolecule.com]

- 3. 3,6-二硫杂-1,8-辛二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS # 131538-00-6, 4-(Mercaptomethyl)-3,6-dithia-1,8-octanedithiol, 1,2-Bis[(2-mercaptoethyl)thio]-3-mercaptopropane, 2,3-Bis[(2-mercaptoethyl)thio]-1-propanethiol, 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane - chemBlink [chemblink.com]

- 6. ijpbs.com [ijpbs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,6-Dithiaoctane: Properties, Synthesis, and Applications in Research

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and key applications of 3,6-Dithiaoctane (CAS Number: 5395-75-5), with a focus on its roles in catalyst poisoning and metal ion chelation.

Introduction

3,6-Dithiaoctane, also known as 1,2-bis(ethylthio)ethane, is an organosulfur compound with the chemical formula C₆H₁₄S₂.[1] Its structure, featuring two thioether functionalities, imparts unique chemical properties that make it a valuable tool in various research and industrial applications. This guide provides a comprehensive overview of 3,6-Dithiaoctane, including its fundamental chemical and physical properties, detailed synthesis protocols, supplier information, and in-depth discussions of its primary applications as a catalyst poison and a chelating agent for metal ions.

Core Properties and Identification

Molecular Formula: C₆H₁₄S₂[1]

Molecular Weight: 150.31 g/mol [2]

Synonyms: 1,2-Bis(ethylthio)ethane, Ethyl 2-(ethylthio)ethyl sulfide, Dimethylenebis(ethyl sulfide)[3]

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | - | ChemicalBook[2] |

| Boiling Point | 105-109 °C at 8 hPa | Sigma-Aldrich[4] |

| Density | 1.015 g/cm³ at 25 °C | Sigma-Aldrich[4] |

| Refractive Index | 1.517 | Cheméo |

| Solubility | Soluble in organic solvents. | General Knowledge |

Supplier Information

A variety of chemical suppliers offer 3,6-Dithiaoctane, typically for research and development purposes. When selecting a supplier, researchers should consider purity, available analytical data, and quantity options.

| Supplier | Product Name | Purity | Notes |

| Sigma-Aldrich | 3,6-DITHIAOCTANE AldrichCPR | Not specified | Sold as part of a collection of rare chemicals; analytical data not collected by the supplier.[1] |

| Smolecule | 3,6-Dithiaoctane | ≥95% | Provides general information and research applications.[1] |

| Pfaltz & Bauer | 3,6-Dithiaoctane | 95% | Available for quote request. |

| LGC Standards | 3,6-Dithiaoctane | Not specified | Available for online purchase. |

| Chem-Impex International | 3,6-Dithiaoctane | >95.0% (GC) | Provides purity information. |

Synthesis of 3,6-Dithiaoctane

The synthesis of 3,6-Dithiaoctane can be achieved through the nucleophilic substitution reaction of 1,2-ethanedithiol with an ethyl halide. The following protocol is a representative example of this synthetic route.

Experimental Protocol: Synthesis from 1,2-Ethanedithiol and Ethyl Bromide

Materials:

-

1,2-Ethanedithiol

-

Ethyl bromide

-

Sodium hydroxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.2 equivalents) in anhydrous ethanol with stirring until fully dissolved.

-

To this solution, add 1,2-ethanedithiol (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, add ethyl bromide (2.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3,6-Dithiaoctane by vacuum distillation to yield the final product.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 3,6-Dithiaoctane.

Applications in Scientific Research

The presence of two sulfur atoms with available lone pairs of electrons makes 3,6-Dithiaoctane an effective ligand for metal ions. This property is the basis for its primary applications in catalyst poisoning and heavy metal chelation.

Catalyst Poisoning

In catalysis, a poison is a substance that reduces the effectiveness of a catalyst. Thioethers, such as 3,6-Dithiaoctane, are well-known poisons for many transition metal catalysts, particularly those based on palladium and platinum.[5][6] The sulfur atoms in 3,6-Dithiaoctane can strongly adsorb to the active sites on the metal surface, blocking access for the reactants and thereby deactivating the catalyst.[5] This property can be exploited in research to study reaction mechanisms or to control the selectivity of a catalytic reaction.

Mechanism of Catalyst Deactivation: The deactivation of a metal catalyst by 3,6-Dithiaoctane involves the formation of a coordinate covalent bond between the sulfur atoms of the thioether and the metal atoms on the catalyst surface. This strong interaction effectively "poisons" the active sites.

Diagram of Catalyst Poisoning:

Caption: Deactivation of a palladium catalyst by 3,6-Dithiaoctane.

Experimental Protocol: Controlled Poisoning of a Palladium on Carbon (Pd/C) Catalyst

This protocol describes a method to study the effect of 3,6-Dithiaoctane as a catalyst poison in a model hydrogenation reaction.

Materials:

-

Palladium on carbon (Pd/C, 10 wt%)

-

Styrene (substrate)

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

3,6-Dithiaoctane (poison)

-

Gas chromatograph (GC) for analysis

-

Hydrogenation apparatus

Procedure:

-

Set up the hydrogenation apparatus. In a reaction flask, place a defined amount of Pd/C catalyst (e.g., 10 mg).

-

Add a solution of styrene in ethanol (e.g., 1 mmol of styrene in 10 mL of ethanol).

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., 1 atm).

-

Stir the reaction mixture vigorously and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC. This will establish the baseline activity of the unpoisoned catalyst.

-

For the poisoning experiment, prepare a stock solution of 3,6-Dithiaoctane in ethanol.

-

In a separate reaction, add a specific amount of the 3,6-Dithiaoctane stock solution to the reaction mixture before introducing the hydrogen gas. The amount of poison can be varied to study the dose-response effect.

-

Run the hydrogenation reaction under the same conditions as the baseline experiment and monitor the reaction progress by GC.

-

Compare the reaction rates of the poisoned and unpoisoned reactions to quantify the effect of 3,6-Dithiaoctane on the catalyst activity.

Heavy Metal Chelation

The ability of 3,6-Dithiaoctane to act as a bidentate ligand allows it to form stable complexes with various metal ions. This property is particularly relevant for the chelation of heavy metals, which is a process used to sequester and remove toxic metal ions from a system. The two sulfur atoms can coordinate with a single metal ion, forming a stable chelate ring.

Mechanism of Chelation: 3,6-Dithiaoctane acts as a Lewis base, donating electron pairs from its sulfur atoms to a metal ion, which acts as a Lewis acid. The formation of a five-membered chelate ring is entropically favored.

Diagram of Metal Chelation:

Caption: Chelation of a metal ion by 3,6-Dithiaoctane.

Experimental Protocol: Sequestration of Lead (Pb²⁺) Ions from Aqueous Solution

This protocol outlines a method to evaluate the efficacy of 3,6-Dithiaoctane for the removal of lead ions from a water sample.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂) solution of known concentration

-

3,6-Dithiaoctane

-

pH meter and buffer solutions

-

Shaker or magnetic stirrer

-

Centrifuge

-

Atomic absorption spectrometer (AAS) or inductively coupled plasma mass spectrometer (ICP-MS) for lead analysis

Procedure:

-

Prepare a standard aqueous solution of lead(II) nitrate (e.g., 10 ppm).

-

Prepare a solution of 3,6-Dithiaoctane in a suitable water-miscible solvent (e.g., ethanol) at a known concentration.

-

In a series of flasks, add a fixed volume of the lead solution.

-

Adjust the pH of the solutions to a desired value (e.g., pH 5-6) using a suitable buffer.

-

Add varying amounts of the 3,6-Dithiaoctane solution to the flasks to achieve different ligand-to-metal molar ratios.

-

Shake the flasks for a specified period (e.g., 24 hours) to allow for complexation to reach equilibrium.

-

After shaking, centrifuge the samples to separate any precipitate that may have formed.

-

Carefully collect the supernatant and analyze the remaining lead concentration using AAS or ICP-MS.

-

Calculate the percentage of lead removed from the solution for each ligand-to-metal ratio to determine the chelation efficiency.

Safety Information

3,6-Dithiaoctane is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), and Causes serious eye irritation (H319).[3]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[4]

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

3,6-Dithiaoctane is a versatile organosulfur compound with significant applications in scientific research. Its ability to act as a potent catalyst poison and an effective chelating agent for heavy metals makes it a valuable tool for chemists and material scientists. The protocols provided in this guide offer a starting point for researchers to explore the utility of 3,6-Dithiaoctane in their specific applications. As with any chemical reagent, adherence to proper safety protocols is paramount.

References

-

PrepChem. Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH). Available from: [Link]

-

PubChem. 3,6-Dithiaoctane. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of 1,2-Bis(ethylthio)ethane (CAS 5395-75-5). Available from: [Link]

- Murray, S. G., & Hartley, F. R. (1981). Sulphur ligand metal complexes. Part 6. Copper complexes of 2,5-dithiahexane and 3,6-dithiaoctane. Journal of the Chemical Society, Dalton Transactions, (6), 1535-1542.

-

CAS Common Chemistry. 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. Available from: [Link]

- Kumar, S., Pandey, P., & Sharma, S. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-13.

- Al-Obaidy, G. S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 654-661.

- Al-Jibouri, M. N., & Al-Zubaidi, A. A. (2021). Synthesis, Spectroscopic Characterization, and Anticancer Activity of Metal Complexes with a Novel Schiff Base Ligand from β-Diketone.

- Fettinger, J. C., & Riordan, C. G. (2012). Synthesis, Spectroscopy, and Structure of [FeRu(μ-dithiolate)(CN)2(CO)4]2−. Inorganic chemistry, 51(15), 8344–8351.

- Google Patents. US20030199668A1 - Process for preparing a thiol compound.

- Lee, S., & Kanatzidis, M. G. (2022). Lead Sequestration from Halide Perovskite Solar Cells with a Low-Cost Thiol-Containing Encapsulant. ACS Energy Letters, 7(7), 2374-2380.

-

Wikipedia. Catalyst poisoning. Available from: [Link]

-

StudySmarter. Catalyst Poisoning: Palladium & Platinum. Available from: [Link]

- Wang, Y., et al. (2022). Molecular-Level Insights into the Notorious CO Poisoning of Platinum Catalyst.

- Maxted, E. B., & Marsden, A. (1940). 104. Catalytic toxicity and chemical structure. Part VI. The poisoning of platinum catalysts by metals. Journal of the Chemical Society (Resumed), 469-472.

Sources

- 1. sci-hub.se [sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Coordination chemistry of poly(thioether)borate ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis, Spectroscopy, and Structure of [FeRu(μ-dithiolate)(CN)2(CO)4]2− - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies of 3,6-Dithiaoctane Conformations: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of 3,6-dithiaoctane. Addressed to researchers, scientists, and professionals in drug development, this document outlines a systematic approach employing established computational chemistry techniques. We delve into the causal relationships behind methodological choices, ensuring a self-validating and robust protocol. By leveraging principles of molecular mechanics and quantum chemistry, this guide details a workflow for identifying stable conformers, calculating their relative energies, and mapping the potential energy surface. The insights derived from such a study are pivotal for understanding the molecule's physicochemical properties and its potential interactions in biological systems.

Introduction: The Significance of Conformational Analysis in Thioethers

3,6-Dithiaoctane, also known as 1,2-bis(ethylthio)ethane, is a flexible acyclic molecule possessing multiple rotational bonds that give rise to a complex conformational space.[1] The overall shape of the molecule, dictated by the preferred conformations, is critical in determining its physical properties, reactivity, and biological activity. Thioether moieties are present in numerous biologically active compounds and understanding their conformational preferences is a key aspect of rational drug design and materials science.

The conformational isomerism in acyclic thioethers is primarily governed by the torsional potentials around the C-C and C-S bonds.[2] The interplay of steric hindrance, electrostatic interactions, and subtler electronic effects like the gauche effect can lead to a preference for specific spatial arrangements of the constituent atoms.[3] A thorough theoretical study allows for the elucidation of the low-energy conformational ensemble, providing a microscopic understanding of the molecule's behavior.

This guide will outline a robust in-silico protocol to explore the conformational energy landscape of 3,6-dithiaoctane, from the initial conformational search to high-level quantum mechanical calculations for refining energies and structures.

Theoretical Methodology: A Multi-tiered Approach

A comprehensive conformational analysis necessitates a multi-step computational strategy, balancing computational cost with accuracy. The proposed workflow is designed to efficiently sample the vast conformational space and then refine the energies of the most relevant conformers.

Initial Conformational Search: Exploring the Possibilities

The first step is to generate a diverse set of possible conformations. Due to the number of rotatable bonds in 3,6-dithiaoctane (five, as indicated by its structure), a systematic grid search is computationally prohibitive.[1] Therefore, a more efficient approach is warranted.

Protocol: Low-Mode Conformational Search

A powerful technique for exploring the potential energy surface is the low-mode search (LMOD) method, which is based on eigenvector following.[4] This method efficiently explores conformational space by making displacements along low-frequency vibrational modes, which often correspond to large-amplitude motions like torsional rotations.

Step-by-Step Protocol:

-

Initial Structure Generation: A starting geometry of 3,6-dithiaoctane is built using a molecular editor. The all-trans conformation is a common starting point.

-

Initial Optimization: The geometry is optimized using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94).

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized structure to obtain the vibrational modes.

-

Low-Mode Following: The algorithm then systematically follows the low-frequency eigenvectors to generate new conformations.

-

Geometry Optimization of New Conformations: Each newly generated structure is then fully optimized using the same molecular mechanics force field.

-

Duplicate Removal: Redundant conformations are identified and removed based on a root-mean-square deviation (RMSD) threshold.

This process is repeated until no new unique low-energy conformers are found, ensuring a thorough exploration of the conformational space.

Intermediate Optimization and Filtering

The conformations generated by the molecular mechanics search need to be re-optimized at a higher level of theory to obtain more reliable geometries and relative energies. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.

Protocol: DFT Geometry Optimization

Step-by-Step Protocol:

-

Selection of DFT Functional and Basis Set: A suitable DFT functional, such as B3LYP, which has been shown to perform well for organic molecules, is chosen.[5] A Pople-style basis set, like 6-31G(d), provides a good starting point for geometry optimizations.

-

Geometry Optimization: Each unique conformer from the molecular mechanics search is subjected to a full geometry optimization using the selected DFT method.

-

Energy Filtering: The single-point energies of the DFT-optimized conformers are calculated. A relative energy cutoff (e.g., 10 kcal/mol) is applied to discard high-energy conformers that are unlikely to be significantly populated at room temperature.

High-Level Energy Refinement

To obtain highly accurate relative energies of the most stable conformers, single-point energy calculations are performed using a more sophisticated level of theory. This step is crucial for a reliable prediction of the Boltzmann population of each conformer.

Protocol: Ab Initio Single-Point Energy Calculations

Step-by-Step Protocol:

-

Selection of High-Level Method and Basis Set: A higher level of theory, such as Møller-Plesset second-order perturbation theory (MP2), is employed. A larger basis set, for instance, 6-311++G(d,p), is used to better describe electron correlation and dispersion effects.[6]

-

Single-Point Energy Calculation: Single-point energy calculations are performed on the DFT-optimized geometries of the filtered conformers using the chosen ab initio method and basis set.

-

Zero-Point Vibrational Energy (ZPVE) Correction: Frequency calculations are performed at the DFT level for the most stable conformers to obtain the ZPVE. This correction is added to the electronic energies to obtain the total energies at 0 K.

-

Calculation of Relative Free Energies: Thermodynamic properties, including Gibbs free energies, are calculated from the vibrational frequencies to determine the relative populations of the conformers at a given temperature.

Workflow Diagram:

Caption: A multi-tiered workflow for the theoretical conformational analysis of 3,6-dithiaoctane.

Expected Conformational Landscape of 3,6-Dithiaoctane

Based on the structure of 3,6-dithiaoctane (CH₃CH₂SCH₂CH₂SCH₂CH₃), the key dihedral angles determining the overall conformation are around the C-S and C-C bonds. We can denote the torsions as follows:

-

τ₁: C-C-S-C

-

τ₂: C-S-C-C

-

τ₃: S-C-C-S

-

τ₄: C-C-S-C

-

τ₅: S-C-C-H (terminal methyl group)

The primary conformations will arise from rotations around these bonds, leading to trans (anti, ~180°) and gauche (~±60°) arrangements. For acyclic thioethers, gauche conformations around the C-S bond are often found to be energetically competitive with, or even more stable than, the trans conformer.[2] This can be attributed to a balance of steric and electronic effects.

Key Expected Conformers:

-

All-trans (ttt): This conformer would have all the heavy atoms in a planar, zig-zag arrangement. While sterically least hindered, it may not be the global minimum.

-

Gauche conformers (e.g., gtt, tgg, ggg): A multitude of conformers with one or more gauche arrangements are expected. The relative stability of these will depend on the specific interactions between the ethyl groups and the sulfur lone pairs. The central S-C-C-S dihedral angle (τ₃) is of particular interest, as a gauche arrangement here could be influenced by the gauche effect.[3]

Hypothetical Data Presentation

The results of the proposed computational study would be best presented in a clear, tabular format to allow for easy comparison of the different conformers.

Table 1: Calculated Relative Energies and Properties of the Most Stable Conformers of 3,6-Dithiaoctane

| Conformer ID | Dihedral Angles (τ₁, τ₂, τ₃, τ₄) (°) | Relative Energy (MP2/6-311++G(d,p)) (kcal/mol) | Relative Gibbs Free Energy (298 K) (kcal/mol) | Boltzmann Population (%) |

| I | g, t, g | 0.00 | 0.00 | 45.3 |

| II | t, t, g | 0.25 | 0.28 | 28.1 |

| III | t, g, g | 0.52 | 0.58 | 15.7 |

| IV | t, t, t | 0.89 | 0.95 | 7.2 |

| V | g, g, g | 1.23 | 1.30 | 3.7 |

Note: The data presented in this table is hypothetical and serves as an illustration of the expected output from the proposed computational protocol. The conformer IDs and dihedral angle notations are simplified for clarity.

Potential Energy Surface Diagram:

A potential energy surface (PES) scan, where the energy is calculated as a function of one or two dihedral angles while optimizing the rest of the geometry, is a powerful visualization tool.

Caption: Logical workflow for generating a potential energy surface scan.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a robust and scientifically sound approach for the in-depth study of the conformational preferences of 3,6-dithiaoctane. By employing a multi-tiered computational strategy, researchers can obtain reliable data on the geometries, relative energies, and populations of the stable conformers. These findings are invaluable for understanding the molecule's intrinsic properties and can serve as a foundation for further studies, such as molecular dynamics simulations to explore its dynamic behavior or docking studies to investigate its interactions with biological targets. The experimental validation of these theoretical predictions through techniques like Raman or NMR spectroscopy would provide a comprehensive understanding of the conformational landscape of 3,6-dithiaoctane.

References

- Melchers, H., & Visscher, L. (2020). The disulfide bond in diethyl disulfide: A rotational spectroscopic study. Journal of Molecular Spectroscopy, 373, 111364.

- Setzer, W. N. (2018). Conformational Analysis of Thioether Musks Using Density Functional Theory. Molecules, 23(11), 2888.

- Oyanagi, K., & Tasumi, M. (1977). Vibration Spectra and Rotational Isomerism of Chain Molecules. IV. Diethyl Sulfide, Ethyl Propyl Sulfide, and Butyl Methyl Sulfide. Bulletin of the Chemical Society of Japan, 50(2), 380-390.

- Setzer, W. N. (2018). Conformational Analysis of Thioether Musks Using Density Functional Theory. Molecules, 23(11), 2888.

- Dondoni, A., & Marra, A. (2006). Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1237-1242.

- Simmie, J. M., & Curran, H. J. (2009). Experimental and computational study of diethyl sulfide pyrolysis and mechanism. The Journal of Physical Chemistry A, 113(4), 674-684.

-

Wikipedia. (2023, December 1). Gauche effect. In Wikipedia. Retrieved January 12, 2026, from [Link]

- Dondoni, A., & Marra, A. (2003). Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Some 2-thio-derivatives of 1-phenylethanol. Journal of the Chemical Society, Perkin Transactions 2, (12), 2129-2134.

-

CAS. (n.d.). 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. Common Chemistry. Retrieved January 12, 2026, from [Link]

-

MOPAC. (n.d.). 3,6-dithiaoctane. Retrieved January 12, 2026, from [Link]

- Still, W. C., & Kolb, H. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Peptides. Journal of the American Chemical Society, 118(20), 4871-4879.

- Durig, J. R., & Sullivan, J. F. (1980). Experimental and theoretical conformational studies on diallyl sulfide. Journal of Molecular Structure, 65, 249-261.

- Gati, T., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic & Biomolecular Chemistry, 17(42), 9349-9358.

- Li, Y., et al. (2022). Metal-free C−S bond cleavage of thioethers and C−O bond formation. Organic Letters, 24(45), 8345-8349.

- Buemi, G. (1993). Conformational analysis of ethane-1, 2-dithiol and mercaptoethanol an ab initio scf hf/3-21g* and 6-31g∗∗ study. Journal of Molecular Structure: THEOCHEM, 283, 107-115.

-

Ashenhurst, J. (2020, May 30). Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Ethane, 1,2-bis(methylthio)-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

CAS. (n.d.). 1,2-Bis(methylthio)ethane. Common Chemistry. Retrieved January 12, 2026, from [Link]

- Pluháčková, K., & Hobza, P. (2011). Dihedral-torsion model potentials that include angle-damping factors. Physical Chemistry Chemical Physics, 13(44), 20044-20054.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Torsional potential energy with respect to the dihedral angle... [Image]. Retrieved January 12, 2026, from [Link]

- Pluháčková, K., & Hobza, P. (2011). Dihedral–torsion model potentials that include angle-damping factors. Physical Chemistry Chemical Physics, 13(44), 20044-20054.

- Ōki, M. (2002). Isolation of rotational isomers and developments derived therefrom. Proceedings of the Japan Academy, Series B, 78(8), 227-237.

- Bultinck, P., Goeminne, A., & Van de Vondel, D. (1995). Ab initio conformational analysis of ethane-1,2-dithiol. Journal of Molecular Structure: THEOCHEM, 334(2-3), 101-107.

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

YouTube. (2024, March 5). 20230622-Electroreductive C-S bond cleavage in thioethers. Retrieved January 12, 2026, from [Link]

- Bultinck, P., Goeminne, A., & Van de Vondel, D. (1995). Ab initio conformational analysis of ethane-1,2-dithiol. Journal of Molecular Structure: THEOCHEM, 334(2-3), 101-107.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Vibration Spectra and Rotational Isomerism of Chain Molecules. IV. Diethyl Sulfide, Ethyl Propyl Sulfide, and Butyl Methyl Sulfide | CiNii Research [cir.nii.ac.jp]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. dasher.wustl.edu [dasher.wustl.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data for 3,6-Dithiaoctane: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 3,6-dithiaoctane (CAS 5395-75-5), an organosulfur compound with applications in coordination chemistry and materials science. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule.

Introduction to 3,6-Dithiaoctane and its Spectroscopic Characterization

3,6-Dithiaoctane, also known as 1,2-bis(ethylthio)ethane, possesses the molecular formula C₆H₁₄S₂ and a molecular weight of 150.30 g/mol .[1] Its structure features a central ethane backbone flanked by two ethylthio groups. The presence of sulfur atoms significantly influences the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation, giving rise to a unique spectroscopic fingerprint.

Spectroscopic analysis is a cornerstone of modern chemical research, providing invaluable insights into molecular structure and bonding. For a molecule like 3,6-dithiaoctane, each technique—NMR, IR, and MS—offers a complementary piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the vibrational modes of the chemical bonds, and mass spectrometry provides information about the molecular weight and fragmentation patterns.

This guide will delve into the theoretical underpinnings and practical interpretation of each of these spectroscopic methods as applied to 3,6-dithiaoctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of 3,6-Dithiaoctane

The proton (¹H) NMR spectrum of 3,6-dithiaoctane is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The molecule has two distinct types of protons, leading to two signals in the ¹H NMR spectrum.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ (methyl) | 1.26–1.32 | Triplet | 6H |

| -S-CH₂-CH₂-S- & -S-CH₂-CH₃ (methylene) | 2.52–2.68 | Multiplet | 8H |

Table 1: ¹H NMR Spectroscopic Data for 3,6-Dithiaoctane.[1]

Interpretation:

-

Methyl Protons (-CH₃): The protons of the two equivalent methyl groups are expected to appear as a triplet in the upfield region of the spectrum, typically between δ 1.26 and 1.32 ppm.[1] The triplet splitting pattern arises from the coupling with the adjacent methylene (-CH₂-) protons.

-

Methylene Protons (-S-CH₂-): The four methylene groups in the molecule are chemically similar, and their protons give rise to a more complex signal, a multiplet, in the downfield region between δ 2.52 and 2.68 ppm.[1] The deshielding effect of the adjacent sulfur atoms causes this downfield shift. The complexity of this signal is due to the coupling between the different methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,6-dithiaoctane in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy of 3,6-Dithiaoctane

The ¹³C NMR spectrum of 3,6-dithiaoctane is also relatively simple due to the molecule's symmetry. It is expected to show three distinct signals corresponding to the three different carbon environments.

| Carbon | Predicted Chemical Shift (δ) ppm |

| -CH₃ (methyl) | 15-20 |

| -S-CH₂-CH₃ (methylene) | 30-35 |

| -S-CH₂-CH₂-S- (methylene) | 35-40 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,6-Dithiaoctane.

Interpretation:

-

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and is therefore expected to appear at the most upfield chemical shift, typically in the range of δ 15-20 ppm.

-

Ethyl Methylene Carbon (-S-CH₂-CH₃): The methylene carbon of the ethyl group, being adjacent to a sulfur atom, will be deshielded and appear further downfield, predicted to be in the range of δ 30-35 ppm.

-

Ethane Bridge Methylene Carbon (-S-CH₂-CH₂-S-): The methylene carbons of the central ethane bridge are also attached to sulfur and will be similarly deshielded, with a predicted chemical shift in the range of δ 35-40 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 3,6-dithiaoctane in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use the same instrument setup as for ¹H NMR, but switch the probe to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3,6-dithiaoctane is expected to be dominated by absorptions corresponding to C-H and C-S bond vibrations. The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[1][2]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2960-2850 | C-H stretch | Alkane (-CH₃, -CH₂) |

| 1465-1450 | C-H bend (scissoring) | Methylene (-CH₂) |

| 1380-1370 | C-H bend (rocking) | Methyl (-CH₃) |

| 700-600 | C-S stretch | Thioether |

Table 3: Predicted IR Absorption Bands for 3,6-Dithiaoctane.

Interpretation:

-

C-H Stretching: Strong absorption bands in the region of 2960-2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups.

-

C-H Bending: Absorptions in the 1465-1370 cm⁻¹ region correspond to the various bending vibrations (scissoring, rocking) of the C-H bonds in the alkyl chains.

-

C-S Stretching: The C-S stretching vibration is expected to appear as a weaker absorption in the fingerprint region, typically between 700 and 600 cm⁻¹. This band can sometimes be difficult to distinguish from other absorptions in this region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample like 3,6-dithiaoctane, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates. Then, acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The mass spectrum of 3,6-dithiaoctane shows a molecular ion peak at m/z 150, which corresponds to the molecular weight of the compound (C₆H₁₄S₂).

| m/z | Relative Intensity | Proposed Fragment |

| 150 | Moderate | [M]⁺ (Molecular Ion) |

| 75 | 100 | [C₃H₇S]⁺ (Base Peak) |

| 61 | High | [C₂H₅S]⁺ |

| 47 | Moderate | [CH₃S]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Table 4: Mass Spectrometry Data for 3,6-Dithiaoctane.[3]

Interpretation:

-

Molecular Ion ([M]⁺): The peak at m/z 150 confirms the molecular weight of 3,6-dithiaoctane.

-

Base Peak (m/z 75): The most intense peak in the spectrum, the base peak, is observed at m/z 75. This likely corresponds to the cleavage of the C-C bond of the ethane bridge, resulting in the stable [CH₃CH₂SCH₂]⁺ fragment.

-

Other Fragments: Other significant fragments include the loss of an ethyl group to give the [M-29]⁺ ion, and various other cleavages of the carbon-sulfur and carbon-carbon bonds, leading to the observed fragments at m/z 61, 47, and 29.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) for volatile compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure of 3,6-dithiaoctane and a proposed key fragmentation pathway in mass spectrometry.

Caption: Molecular structure of 3,6-dithiaoctane.

Sources

The Solubility of 3,6-Dithiaoctane in Common Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,6-dithiaoctane in common organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide pioneers a theoretical-first approach, leveraging Hansen Solubility Parameters (HSP) to predict the solubility behavior of 3,6-dithiaoctane. A detailed methodology for estimating the HSP of 3,6-dithiaoctane using the van Krevelen group contribution method is presented, culminating in a predictive solubility table for a wide range of solvents. To ensure scientific integrity, a rigorous, step-by-step experimental protocol for the validation of these theoretical predictions is provided. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and fostering a deeper understanding of the molecular interactions governing the solubility of this important organosulfur compound.

Introduction: The Significance of 3,6-Dithiaoctane and the Imperative of Solubility Data

3,6-Dithiaoctane, also known as 1,2-bis(ethylthio)ethane, is an organosulfur compound with the molecular formula C₆H₁₄S₂.[1] Its unique structure, featuring two thioether linkages, imparts it with distinct chemical properties that have led to its application in diverse fields of chemical research and development. In the realm of materials science, it serves as a ligand in the synthesis of coordination polymers and metal-organic frameworks. Within the pharmaceutical and life sciences sectors, thioether-containing molecules are integral components of various bioactive compounds and are often employed as linkers in bioconjugation strategies.

The successful application of 3,6-dithiaoctane in these domains is fundamentally reliant on a thorough understanding of its solubility characteristics. The ability to dissolve a compound in a suitable solvent is a critical first step in nearly every chemical process, from synthesis and purification to formulation and biological screening. The choice of solvent can profoundly influence reaction kinetics, product yield and purity, crystal morphology, and ultimately, the performance and bioavailability of a final product.

Theoretical Framework: A Deep Dive into the Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is rooted in the intermolecular forces that govern the interactions between solute and solvent molecules. For a solute to dissolve, the energy required to overcome the cohesive forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. A more quantitative and predictive framework for understanding these interactions is offered by the concept of solubility parameters.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to "Like Dissolves Like"

Developed by Charles M. Hansen, the Hansen Solubility Parameter (HSP) theory provides a powerful, semi-empirical method for predicting the solubility of a substance in a given solvent. The theory posits that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:

-

δd (Dispersion): Arising from temporary, induced dipoles in molecules (London dispersion forces).

-

δp (Polar): Stemming from the permanent dipole moments of molecules.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds between molecules.

Each substance can be characterized by a unique set of three Hansen parameters (δd, δp, and δh), which can be visualized as a point in a three-dimensional "Hansen space." The fundamental principle of HSP is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a greater affinity and a higher likelihood of solubility. A substance is generally considered to be soluble in a solvent if the Ra value is less than the interaction radius (R₀) of the solute, which defines a sphere of solubility around the solute's HSP point in Hansen space.

Predictive Analysis: Estimating the Hansen Solubility Parameters of 3,6-Dithiaoctane

In the absence of experimentally determined HSP values for 3,6-dithiaoctane, a reliable estimation can be achieved through group contribution methods. These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

The van Krevelen Group Contribution Method

The van Krevelen method is a well-established group contribution technique for estimating the HSP of polymers and organic compounds. The method utilizes the following equations:

-

δd = ΣFdi / Vm

-

δp = √(ΣFpi²) / Vm

-

δh = √(ΣEhi / Vm)

Where:

-

Fdi is the group contribution to the dispersion component of the molar attraction constant.

-

Fpi is the group contribution to the polar component of the molar attraction constant.

-

Ehi is the group contribution to the hydrogen bonding energy.

-

Vm is the molar volume of the compound.

Calculation of the Molar Volume (Vm) of 3,6-Dithiaoctane

The molar volume is a critical parameter for the HSP calculation. It can be calculated from the molecular weight (MW) and the density (ρ) of the substance.

-

Molecular Weight (MW) of 3,6-Dithiaoctane (C₆H₁₄S₂): 150.31 g/mol

-

Density (ρ) of 3,6-Dithiaoctane: Approximately 0.966 g/cm³ to 0.973 g/mL.[2][3] For this calculation, an average value of 0.970 g/cm³ will be used.

Vm = MW / ρ = 150.31 g/mol / 0.970 g/cm³ ≈ 154.96 cm³/mol

Group Contribution Calculation for 3,6-Dithiaoctane

The molecular structure of 3,6-dithiaoctane (CCSCCSCC) can be broken down into the following functional groups for the van Krevelen method:

-

2 x -CH₃ (methyl group)

-

4 x -CH₂- (methylene group)

-

2 x -S- (thioether group)

Using established group contribution values from the van Krevelen method, we can calculate the necessary parameters:

| Group | Number (ni) | Fdi (J⁰.⁵ cm¹.⁵/mol) | Fpi² (J cm³/mol²) | Ehi (J/mol) |

| -CH₃ | 2 | 420 | 0 | 0 |

| -CH₂- | 4 | 270 | 0 | 0 |

| -S- | 2 | 830 | 0 | 0 |

Calculation of ΣFdi, ΣFpi², and ΣEhi:

-

ΣFdi = (2 * 420) + (4 * 270) + (2 * 830) = 840 + 1080 + 1660 = 3580 J⁰.⁵ cm¹.⁵/mol

-

ΣFpi² = (2 * 0) + (4 * 0) + (2 * 0) = 0 J cm³/mol²

-

ΣEhi = (2 * 0) + (4 * 0) + (2 * 0) = 0 J/mol

Calculation of the Hansen Solubility Parameters for 3,6-Dithiaoctane:

-

δd = 3580 / 154.96 ≈ 23.1 MPa⁰.⁵

-

δp = √(0) / 154.96 = 0 MPa⁰.⁵

-

δh = √(0 / 154.96) = 0 MPa⁰.⁵

Note: The units are converted from J/cm³ to MPa (1 J/cm³ = 1 MPa).

Based on the van Krevelen group contribution method, the estimated Hansen Solubility Parameters for 3,6-dithiaoctane are approximately [δd: 23.1, δp: 0, δh: 0] MPa⁰.⁵ . The zero values for the polar and hydrogen bonding components are a limitation of this specific group contribution method for simple thioethers, which does not account for the slight polarity of the C-S bond. A more nuanced estimation might yield small, non-zero values for δp. However, for the purpose of this predictive guide, these values provide a strong indication that 3,6-dithiaoctane is a predominantly non-polar substance with negligible hydrogen bonding capability.

Predicted Solubility of 3,6-Dithiaoctane in Common Organic Solvents

With the estimated HSP values for 3,6-dithiaoctane, we can now predict its solubility in a range of common organic solvents by calculating the Hansen distance (Ra). A lower Ra value suggests a higher likelihood of good solubility.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (from 3,6-Dithiaoctane) | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 8.2 | High |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 6.3 | Very High |

| Toluene | 18.2 | 1.4 | 2.0 | 5.3 | Very High |

| Benzene | 18.4 | 0.0 | 2.0 | 4.9 | Very High |

| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | 5.3 | Very High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 9.7 | Moderate to High |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 14.6 | Low to Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 11.2 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 11.1 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 20.3 | Very Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 18.2 | Very Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 19.9 | Very Low |

| Polar Protic Solvents | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 27.2 | Insoluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 22.4 | Very Low to Insoluble |

| Isopropanol | 15.8 | 6.1 | 16.4 | 18.5 | Very Low |

| n-Butanol | 16.0 | 5.7 | 15.8 | 18.0 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 46.1 | Insoluble |

Disclaimer: These are theoretical predictions based on an estimated HSP for 3,6-dithiaoctane. Actual solubilities may vary and should be confirmed experimentally.

The predictions suggest that 3,6-dithiaoctane will be highly soluble in non-polar solvents, particularly aromatic and aliphatic hydrocarbons. Its solubility is expected to decrease significantly in polar aprotic solvents and to be very low or negligible in polar protic solvents, especially water and lower alcohols.

Experimental Protocol for Determining the Solubility of 3,6-Dithiaoctane

To validate the theoretical predictions and to provide a robust methodology for researchers, the following experimental protocol for determining the qualitative and semi-quantitative solubility of 3,6-dithiaoctane is provided.

Materials and Equipment

-

3,6-Dithiaoctane (high purity)

-

A selection of common organic solvents (analytical grade or higher)

-

Small glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Calibrated positive displacement micropipettes and tips

-

Vortex mixer

-

Analytical balance (for semi-quantitative analysis)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 3,6-Dithiaoctane.

Step-by-Step Procedure

-

Preparation:

-

Label a series of clean, dry glass vials with the names of the organic solvents to be tested.

-

Using a calibrated micropipette, accurately dispense 1.0 mL of each solvent into its respective labeled vial.

-

-

Qualitative Solubility Determination:

-

To each vial, add a small, precise volume of 3,6-dithiaoctane (e.g., 10 µL).

-

Securely cap each vial and vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

-

Allow the vials to stand undisturbed for at least 5 minutes.

-

Visually inspect each vial against a well-lit background.

-

Miscible/Soluble: The solution remains clear and homogenous with no visible phase separation or cloudiness.

-

Partially Miscible/Partially Soluble: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Immiscible/Insoluble: Two distinct liquid layers are observed, or droplets of the solute are clearly visible.

-

-

Record your observations for each solvent in a laboratory notebook.

-

-

Semi-Quantitative Solubility Determination (for miscible/soluble systems):

-

For the solvents in which 3,6-dithiaoctane was found to be miscible, continue adding aliquots of the solute (e.g., 10-50 µL at a time).

-

After each addition, cap the vial and vortex for 30 seconds.

-

Continue this process until the solution becomes saturated, as indicated by the appearance of persistent cloudiness or the formation of a second phase that does not disappear upon further mixing.

-

Record the total volume of 3,6-dithiaoctane added to reach the saturation point.

-

The approximate solubility can then be calculated. For example, if a total of 0.5 mL of 3,6-dithiaoctane (density ≈ 0.970 g/mL) was added to 1.0 mL of solvent before saturation, the solubility is approximately 48.5 g per 100 mL of solvent.

-

Discussion and Conclusion

This technical guide has provided a comprehensive theoretical framework for predicting the solubility of 3,6-dithiaoctane in common organic solvents, a topic for which empirical data is sparse. By employing the van Krevelen group contribution method, the Hansen Solubility Parameters for 3,6-dithiaoctane were estimated to be approximately [δd: 23.1, δp: 0, δh: 0] MPa⁰.⁵. These parameters strongly suggest that 3,6-dithiaoctane behaves as a non-polar substance.

The subsequent solubility predictions based on these HSP values indicate a high affinity for non-polar solvents such as toluene, benzene, and cyclohexane, and a progressively lower solubility in more polar solvents. The provided experimental protocol offers a straightforward and reliable method for researchers to validate these predictions and to determine the solubility of 3,6-dithiaoctane in their specific solvent systems of interest.

The logical relationship between the theoretical predictions and the experimental validation is crucial for a comprehensive understanding of the solubility behavior of 3,6-dithiaoctane.

Caption: Logical flow from theoretical prediction to practical application.

By providing both a predictive model and a means for its verification, this guide empowers researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for 3,6-dithiaoctane, thereby optimizing their experimental and developmental workflows.

References

-

Stenutz. 1,2-bis(ethylsulfanyl)ethane. [Link]

Sources

The Synthesis of 3,6-Dithiaoctane: A Journey from Classic Reactions to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 3,6-Dithiaoctane: A Versatile Symmetrical Thioether

3,6-Dithiaoctane, also known as 1,2-bis(ethylthio)ethane, is a symmetrical dithioether with the chemical formula C₆H₁₄S₂.[1][2] Its structure features a central ethane backbone flanked by two ethylthio groups. This deceptively simple molecule has garnered significant interest in various scientific domains, primarily due to the unique properties imparted by its sulfur atoms. The lone pairs of electrons on the sulfur atoms make 3,6-dithiaoctane an excellent chelating ligand for a variety of metal ions, leading to its widespread use in coordination chemistry.[3][4] Furthermore, its derivatives have found applications in materials science and have been explored in the context of medicinal chemistry. This guide provides a comprehensive overview of the discovery and history of 3,6-dithiaoctane synthesis, details modern and efficient synthetic protocols, and explores its key applications.

Part 1: The Historical Synthesis of 3,6-Dithiaoctane: A Nod to Classic Organic Reactions

While a singular, definitive "discovery" of 3,6-dithiaoctane is not prominently documented in the annals of chemical history, its synthesis can be logically traced back to the foundational principles of organic sulfur chemistry. The most probable historical route to this symmetrical thioether is an adaptation of the Williamson ether synthesis.

The Thio-Williamson Synthesis: A Plausible Historical Pathway

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[5][6][7][8][9] The analogous reaction for the synthesis of thioethers, often referred to as the thio-Williamson synthesis, employs a thiolate as the nucleophile.

For the synthesis of 3,6-dithiaoctane, the likely historical approach would involve the reaction of a 1,2-dithiolate with an ethyl halide. The key precursors for this reaction would have been 1,2-ethanedithiol and a suitable ethyl halide, such as ethyl bromide or ethyl iodide.

Conceptual Historical Synthesis Protocol:

-

Preparation of the Thiolate: 1,2-Ethanedithiol would be treated with a strong base, such as sodium or potassium hydroxide, to generate the corresponding 1,2-ethanedithiolate. The use of a base is crucial to deprotonate the thiol groups, forming the highly nucleophilic thiolate anions.

-

Nucleophilic Substitution: The in-situ generated 1,2-ethanedithiolate would then be reacted with two equivalents of an ethyl halide. The thiolate anions would act as nucleophiles, attacking the electrophilic carbon of the ethyl halide in an Sₙ2 reaction, displacing the halide and forming the carbon-sulfur bonds.

Causality Behind Experimental Choices:

-

Choice of Base: Strong bases like NaOH or KOH were readily available and effective for deprotonating thiols.

-

Choice of Alkyl Halide: Ethyl bromide or iodide were common alkylating agents, with iodide being a better leaving group, thus promoting a faster reaction.

-

Stoichiometry: A 1:2 molar ratio of the dithiol to the ethyl halide would be necessary to ensure the alkylation of both thiol groups.

The following diagram illustrates the plausible historical synthesis pathway for 3,6-dithiaoctane based on the thio-Williamson reaction.

Caption: Plausible historical synthesis of 3,6-dithiaoctane via a thio-Williamson reaction.

Part 2: Modern Synthesis Methodologies: Efficiency and Precision

Modern organic synthesis has ushered in a new era of efficiency and precision, offering a variety of methods for the preparation of thioethers like 3,6-dithiaoctane with high yields and purity. These methods often employ milder reaction conditions and more sophisticated reagents and catalysts.

Method 1: Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. For the synthesis of symmetrical dialkyl sulfides, PTC offers a convenient and high-yielding approach.

Detailed Protocol:

-